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molecular formula C15H18O5 B178395 8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 150019-56-0

8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B178395
M. Wt: 278.3 g/mol
InChI Key: PLYRZRKIOHFLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06153611

Procedure details

A solution of 1,4-cyclohexanedione monoethylene ketal (25 g, 160 mmole) in dry THF (250 ml) was reacted with the Grignard reagent prepared from 5-bromo-1,3-benzodioxole (40 g, 200 mmole) and magnesium (4.8 g, 200 mmole) as described in example 3 to give the product (52%, mp: 95-96° C.). Calc'd for C15H18O5 : C, 64.74%; H, 6.52%. Found: C, 64.41%; H, 6.41%.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:11][C:4]2([CH2:9][CH2:8][C:7](=[O:10])[CH2:6][CH2:5]2)[O:3][CH2:2]1.Br[C:13]1[CH:21]=[CH:20][C:16]2[O:17][CH2:18][O:19][C:15]=2[CH:14]=1.[Mg]>C1COCC1>[O:17]1[C:16]2[CH:20]=[CH:21][C:13]([C:7]3([OH:10])[CH2:6][CH2:5][C:4]4([O:3][CH2:2][CH2:1][O:11]4)[CH2:9][CH2:8]3)=[CH:14][C:15]=2[O:19][CH2:18]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=CC2=C(OCO2)C=C1
Name
Quantity
4.8 g
Type
reactant
Smiles
[Mg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C2(CCC1(OCCO1)CC2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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